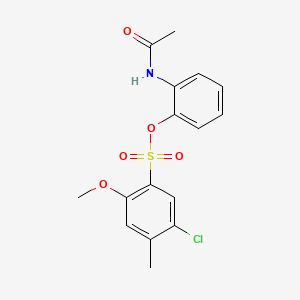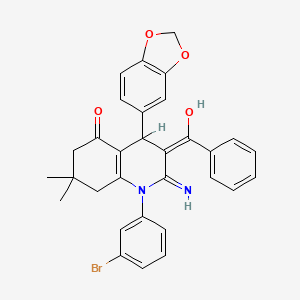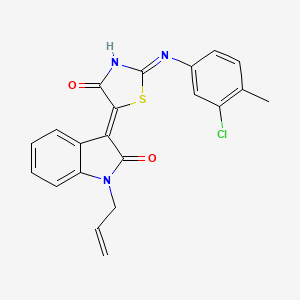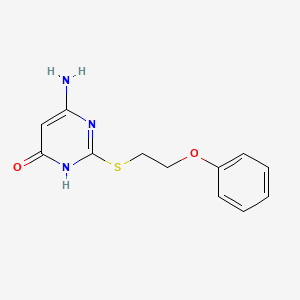
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a chloro substituent on a benzenesulfonate backbone. Its distinct functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 2-aminophenol followed by sulfonation and chlorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate
- 2-(Acetylamino)phenyl 5-chloro-4-methylbenzenesulfonate
- 2-(Acetylamino)phenyl 2-methoxy-4-methylbenzenesulfonate
Uniqueness
The uniqueness of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H16ClNO5S |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-12(10)17)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
GGNZJLYFHQMIES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378298.png)


![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)

![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378330.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378344.png)
![ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate](/img/structure/B13378346.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
![(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378348.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378350.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378354.png)
